molecular formula C14H9ClN4O3S B2448131 7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896329-48-9

7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2448131
CAS No.: 896329-48-9
M. Wt: 348.76
InChI Key: BKQHCLFKUMDVOG-UHFFFAOYSA-N
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Description

7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic chemical scaffold designed for advanced pharmaceutical and agrochemical research. This compound features a fused pyrido[1,2-a][1,3,5]triazin-4-one core, a privileged structure known to exhibit a wide range of biological activities . The molecular architecture is further elaborated with a 7-chloro substituent and a 2-[(3-nitrobenzyl)sulfanyl] side chain, which are key for modulating electronic properties, binding affinity, and metabolic stability. Such multi-heterocyclic systems are frequently explored for their potential to interact with various enzymatic targets. The 1,3,5-triazine core and its fused analogs are recognized in medicinal chemistry for their diverse pharmacological potential, including serving as scaffolds for developing anticancer and antimicrobial agents . Related triazine derivatives have been reported to function by inhibiting key enzymes such as dihydrofolate reductase (DHFR) or by acting as caspase activators to induce apoptosis in cancer cell lines . The specific substitution pattern on this molecule suggests it is a valuable intermediate for constructing more complex molecular hybrids or for use in bioconjugation and chemical biology studies. Researchers can utilize this compound as a key precursor in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and cycloaddition reactions to generate libraries of novel compounds for high-throughput screening . This product is provided for research purposes as a tool compound to investigate new therapeutic pathways and synthetic methodologies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O3S/c15-10-4-5-12-16-13(17-14(20)18(12)7-10)23-8-9-2-1-3-11(6-9)19(21)22/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQHCLFKUMDVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3-nitrobenzyl chloride and 2-chloropyridine.

    Formation of the Pyridotriazine Core: The pyridotriazine core is formed by the cyclization of 2-chloropyridine with appropriate reagents under controlled conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Final Assembly: The final compound is obtained by coupling the 3-nitrobenzyl chloride with the pyridotriazine core under basic conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol.

    Substitution: Ammonia or primary amines, thiols, and solvents like ethanol or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridotriazines depending on the nucleophile used.

Scientific Research Applications

7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.

    Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their kinase inhibitory activities and potential therapeutic applications.

Uniqueness

7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of the chloro, nitrophenyl, and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

7-Chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazin derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C14H9ClN4O3S
  • Molecular Weight: 320.76 g/mol
  • CAS Number: 896329-48-9

The biological activity of 7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It may bind to receptors influencing neurotransmitter release or cell proliferation.
  • Antioxidant Activity: The presence of the nitrophenyl group suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)10.5
A549 (Lung)12.8

These findings indicate a promising profile for further development as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties were assessed using disk diffusion methods against several pathogens:

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans16

The results suggest that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the nitrophenyl and sulfanyl groups can enhance biological activity. For example:

  • Nitro Group Positioning: Variations in the position of the nitro group can significantly alter the potency against cancer cells.
  • Sulfanyl Group Variants: Different thiol substituents can modulate enzyme inhibition efficacy.

Case Studies

  • Anticancer Efficacy in Vivo : A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for clinical application.
  • Combination Therapy : Research indicated that when used in combination with standard chemotherapy agents, this compound enhanced the overall therapeutic effect and reduced resistance in cancer cells.

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization and functional group coupling. For example, analogous triazolo-pyridazine derivatives are synthesized by refluxing precursors (e.g., 2-chlorobenzyl mercaptan with triazole-carboxylic acid hydrazide) in organic solvents (e.g., ethanol or DMF) using dehydrating agents like phosphorus oxychloride . Optimization includes:

  • Temperature control : Maintain reflux conditions (80–120°C) to ensure complete cyclization.
  • Solvent selection : Polar aprotic solvents enhance reaction efficiency.
  • Purification : Recrystallization from ethanol or ethyl acetate improves purity .

Basic: How is the compound structurally characterized to confirm its identity?

Answer:
Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituents and confirm aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C15_{15}H9_{9}ClN4_{4}O3_{3}S is 364.01) .
  • X-ray crystallography (if crystalline): Resolves bond lengths and stereochemistry .

Advanced: How can researchers predict the compound’s reactivity based on its functional groups?

Answer:
The sulfanyl (-S-) and nitro (-NO2_2) groups dominate reactivity:

  • Sulfanyl group : Susceptible to oxidation (e.g., forming sulfoxides) under mild oxidizing agents like H2_2O2_2.
  • Nitro group : Participates in nucleophilic aromatic substitution under basic conditions (e.g., with amines or thiols).
  • Pyrido-triazinone core : Stabilizes electrophilic attacks but may undergo ring-opening under strong acids/bases .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Discrepancies (e.g., variable IC50_{50} values) require:

  • Comparative assays : Use standardized in vitro models (e.g., identical cancer cell lines) to eliminate variability.
  • Structural analogs : Compare with derivatives (e.g., 3-nitrophenyl or chlorophenyl variants) to isolate substituent effects .
  • Orthogonal assays : Validate activity via enzymatic (e.g., kinase inhibition) and cell-based assays .

Advanced: What experimental design is recommended for studying environmental fate?

Answer:
Adopt a tiered approach:

Lab-scale studies : Assess hydrolysis/photolysis rates under controlled pH and UV light.

Partitioning analysis : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation.

Ecotoxicology : Use model organisms (e.g., Daphnia magna) to determine LC50_{50} values .

Long-term monitoring : Track degradation products in simulated soil/water systems .

Basic: What functional groups influence the compound’s solubility and bioavailability?

Answer:

  • Nitro group : Reduces aqueous solubility but enhances membrane permeability.
  • Sulfanyl group : Moderately polar, improving solubility in DMSO or ethanol.
  • Chlorine atom : Increases lipophilicity, impacting log PP (~2.5 predicted) .

Advanced: How can computational modeling guide derivatization for enhanced activity?

Answer:

  • Docking studies : Map interactions with target proteins (e.g., kinases) using software like AutoDock.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • DFT calculations : Predict redox potentials of the nitro group to optimize stability .

Advanced: How to assess stability under varying storage conditions?

Answer:

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
  • Humidity tests : Store at 25°C/60% RH for 4 weeks; quantify impurities by LC-MS .

Advanced: What statistical methods validate purity and yield data?

Answer:

  • ANOVA : Compare batch yields under different conditions (e.g., solvent, catalyst).
  • Principal Component Analysis (PCA) : Identify key variables (e.g., temperature, pH) affecting purity.
  • Limit tests : Use ICP-MS to detect heavy metal residues (<10 ppm) .

Advanced: How to optimize multi-step synthesis for scalability?

Answer:

  • Flow chemistry : Continuous reactors minimize intermediate isolation steps.
  • Catalyst recycling : Immobilize Pd/C or enzymes to reduce costs.
  • DoE (Design of Experiments) : Screen factors (e.g., stoichiometry, solvent ratio) via Taguchi methods .

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